

# Technical Guide: Properties of Omipalisib (GSK2126458), CAS Number 851335-12-1

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## Compound of Interest

Compound Name: 3-Methoxy-4-carboxyphenylboronic acid

Cat. No.: B1322966

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Disclaimer: The CAS number 851335-12-1 has been associated with two distinct chemical entities in public databases: **3-Methoxy-4-carboxyphenylboronic acid** and Omipalisib (also known as GSK2126458). This technical guide focuses exclusively on Omipalisib (GSK2126458), a compound with extensive biological data aligning with the in-depth nature of this document.

## Executive Summary

Omipalisib (GSK2126458) is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Its ability to target multiple isoforms of PI3K and both mTORC1 and mTORC2 complexes makes it a significant compound in cancer research and other diseases where the PI3K/Akt/mTOR pathway is dysregulated.[2] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to Omipalisib.

## Chemical Properties and Synthesis

IUPAC Name: 2,4-Difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide[2]

Synonyms: GSK2126458, GSK458[3]

Property	Value	Reference
CAS Number	851335-12-1	N/A
Molecular Formula	C25H17F2N5O3S	[3]
Molecular Weight	505.5 g/mol	[3]

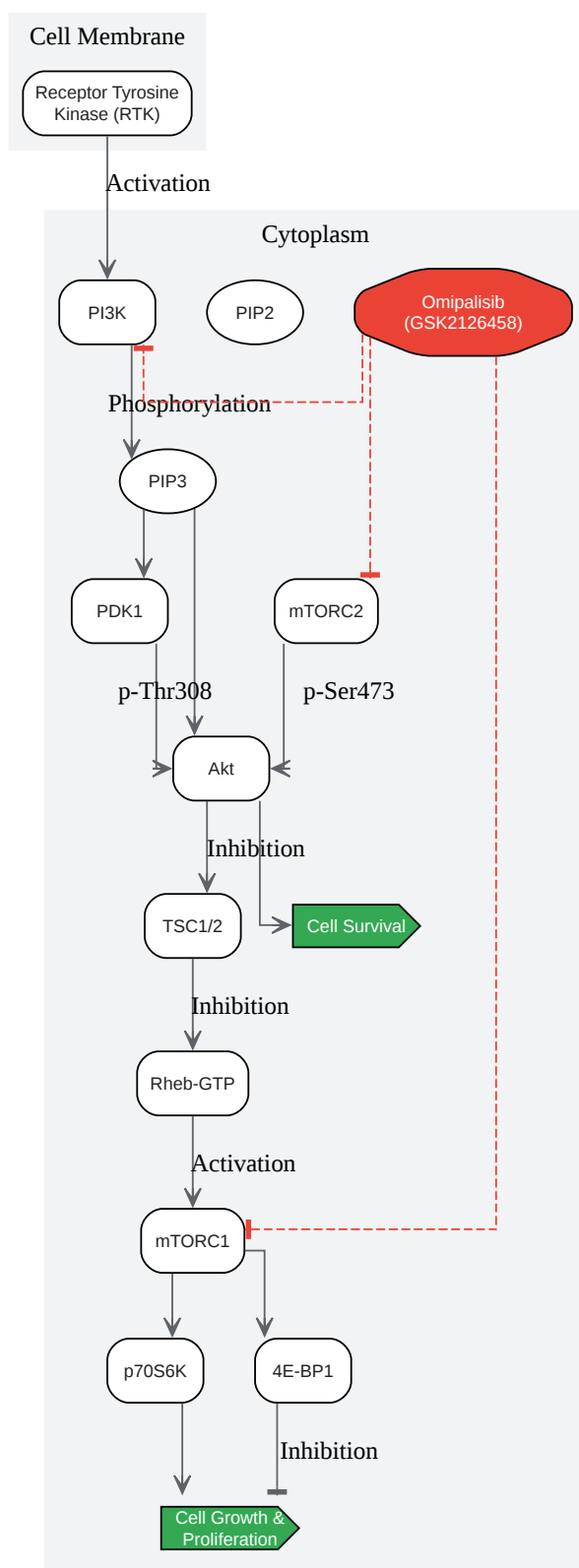
A general synthesis route for Omipalisib and its precursors has been described, involving multi-step chemical reactions starting from materials such as Meldrum's acid, 2,5-difluoronitrobenzene, and 2,4-difluorobenzenesulfonyl chloride.[4] The synthesis of analogs typically involves key steps like Suzuki coupling.[2]

## Biological Activity and Mechanism of Action

Omipalisib is a potent, ATP-competitive inhibitor of all Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and both mTOR complexes (mTORC1 and mTORC2).[2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently mutated in human cancers.[2] By inhibiting both PI3K and mTOR, Omipalisib can effectively shut down this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

## PI3K/Akt/mTOR Signaling Pathway and Omipalisib Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the dual points of inhibition by Omipalisib.



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PI3K/Akt/mTOR pathway with Omipalisib inhibition points.

## Quantitative Data

### Biochemical Inhibitory Activity

Ompalisib demonstrates picomolar to subnanomolar inhibitory activity against PI3K isoforms and mTOR complexes in cell-free assays.

Target	Apparent Ki (nM)
p110 $\alpha$	0.019
p110 $\beta$	0.13
p110 $\delta$	0.024
p110 $\gamma$	0.06
p110 $\alpha$ (E542K mutant)	0.008
p110 $\alpha$ (E545K mutant)	0.008
p110 $\alpha$ (H1047R mutant)	0.009
mTORC1	0.18
mTORC2	0.3
(Data sourced from MedChemExpress and Selleck Chemicals)[3]	

## Cellular Activity

Ompalisib effectively inhibits the PI3K pathway in cellular contexts, leading to potent anti-proliferative effects in various cancer cell lines.

Cell Line	Assay Type	IC50 (nM)
T47D	pAkt-S473 Inhibition	0.41
BT474	pAkt-S473 Inhibition	0.18
T47D	Cell Proliferation	3.0
BT474	Cell Proliferation	2.4

(Data sourced from Selleck  
Chemicals)

## Preclinical Pharmacokinetics

Omipalisib exhibits favorable pharmacokinetic properties, including good oral bioavailability and low blood clearance across multiple preclinical species.[\[3\]](#)

Species	Bioavailability	Clearance
Mouse	Good	Low
Rat	Good	Low
Dog	Good	Low
Monkey	Good	Low

(Data sourced from Selleck  
Chemicals)[\[3\]](#)

## Experimental Protocols

### PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of PI3K enzymes.

- Compound Preparation: Serially dilute Omipalisib (3-fold dilutions) in 100% DMSO in a 384-well polypropylene plate. Transfer 0.05 µL of the compound solutions to a 384-well low-volume assay plate.

- Enzyme Reaction:
  - Add 2.5  $\mu$ L of the PI3K enzyme (at 2x final concentration) in 1x reaction buffer to all wells.
  - Incubate for 15 minutes at room temperature.
  - Initiate the reaction by adding 2.5  $\mu$ L of a 2x substrate solution (containing PIP2 and ATP) in 1x reaction buffer.
  - Incubate for 1 hour at room temperature.
- Detection:
  - Stop the reaction by adding a stop solution containing EDTA and biotin-PIP3.
  - Add a detection mix containing streptavidin-APC and a europium-labeled anti-GST antibody with a GST-tagged PH domain.
  - Incubate for 1 hour in the dark.
- Data Acquisition: Measure the HTRF signal on a compatible plate reader with excitation at 330 nm and dual emission detection at 620 nm (Europium) and 665 nm (APC).[5]

## Cellular pAkt-S473 Phosphorylation Assay

This protocol outlines a method to measure the inhibition of Akt phosphorylation at serine 473 in cancer cell lines.

- Cell Culture: Plate cancer cells (e.g., BT474, T47D) in appropriate growth medium and allow them to adhere.
- Compound Treatment: Treat the cells with varying concentrations of Omipalisib for a specified duration (e.g., 90 minutes).[6]
- Cell Lysis:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Western Blotting:
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
  - Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

## Cell Proliferation Assay (MTT/CellTiter-Glo)

This protocol describes a method to assess the anti-proliferative effects of Omipalisib on cancer cell lines.

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of Omipalisib for 72 hours.
- Viability Assessment:
  - For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

- For CellTiter-Glo assay: Add CellTiter-Glo reagent, which measures ATP levels, and measure the luminescence.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

## In Vivo Tumor Xenograft Study

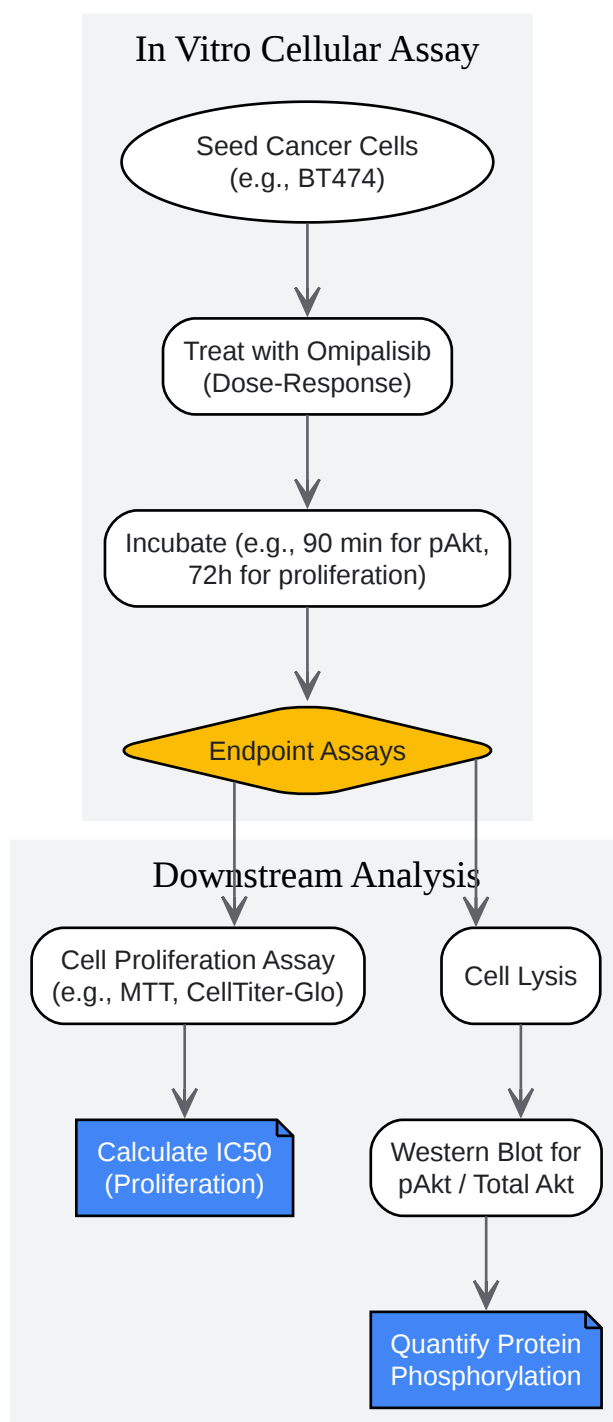
This protocol provides a general framework for evaluating the in vivo efficacy of Omipalisib in a tumor xenograft model.

- Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474) into the flank of immunocompromised mice.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 150-200 mm<sup>3</sup>), randomize the animals into treatment and control groups.
- Drug Administration: Administer Omipalisib orally at various dose levels (e.g., 3 mg/kg) once daily for a defined period (e.g., 3 weeks). The control group receives the vehicle.[\[2\]](#)
- Efficacy Evaluation: Measure tumor volumes and body weights regularly.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of pAkt and other biomarkers by immunohistochemistry or Western blotting.[\[3\]](#)

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of Omipalisib.





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Workflow for in vitro evaluation of Omipalisib.

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